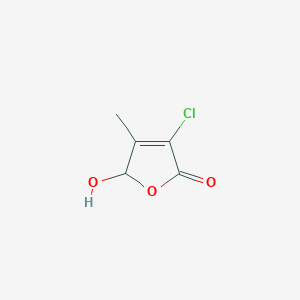
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone, also known as MX, is a naturally occurring organic compound. It is found in the roots of certain plants, such as sweet potatoes, and is also produced during the chlorination of drinking water. MX has been the subject of scientific research due to its potential health effects and its presence in drinking water.
Mecanismo De Acción
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone is believed to exert its genotoxic and carcinogenic effects through the formation of reactive intermediates, such as chlorinated furanones. These intermediates can react with DNA and other cellular components, leading to damage and mutations. 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone may also interfere with cellular signaling pathways, leading to abnormal cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone has been shown to affect various biochemical and physiological processes in cells and organisms. Studies have shown that 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone can induce oxidative stress, which can lead to cellular damage and inflammation. 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone may also affect the immune system, leading to changes in cytokine production and immune cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone is a useful tool for studying genotoxicity and carcinogenicity in laboratory settings. Its ability to cause DNA damage and mutations can be used to study the mechanisms of cancer development and to screen potential cancer therapies. However, 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone is also a potent toxin and must be handled with care. Its use in laboratory experiments is subject to strict safety regulations.
Direcciones Futuras
There are several future directions for research on 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone. One area of interest is the development of new methods for detecting and measuring 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone in drinking water and other environmental samples. This could help to better understand the extent of human exposure to 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone and its potential health effects. Another area of interest is the development of new cancer therapies that target the mechanisms of 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone-induced DNA damage and mutations. Finally, further research is needed to better understand the mechanisms by which 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone affects cellular processes and to identify potential ways to prevent or mitigate its toxic effects.
Métodos De Síntesis
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone can be synthesized through the chlorination of 4-methyl-5-hydroxy-2(5H)-furanone, which is a derivative of furan. The reaction takes place in the presence of a chlorinating agent, such as chlorine gas or sodium hypochlorite. The resulting 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone can be purified through various methods, including distillation and chromatography.
Aplicaciones Científicas De Investigación
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone has been studied for its potential health effects, particularly its genotoxicity and carcinogenicity. Genotoxicity refers to the ability of a substance to damage genetic material, while carcinogenicity refers to its ability to cause cancer. Studies have shown that 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone can cause DNA damage and mutations in cells, which may increase the risk of cancer.
Propiedades
Número CAS |
112309-61-2 |
|---|---|
Nombre del producto |
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone |
Fórmula molecular |
C5H5ClO3 |
Peso molecular |
148.54 g/mol |
Nombre IUPAC |
4-chloro-2-hydroxy-3-methyl-2H-furan-5-one |
InChI |
InChI=1S/C5H5ClO3/c1-2-3(6)5(8)9-4(2)7/h4,7H,1H3 |
Clave InChI |
NXYVXACYNRXBAI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC1O)Cl |
SMILES canónico |
CC1=C(C(=O)OC1O)Cl |
Sinónimos |
3-chloro-4-methyl-5-hydroxy-2(5H)-furanone 3-CMH-furanone MCF cpd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



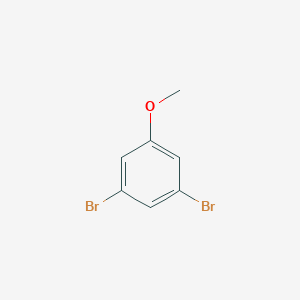
![1,8-Dihydropyrrolo[3,2-g]indole](/img/structure/B46406.png)
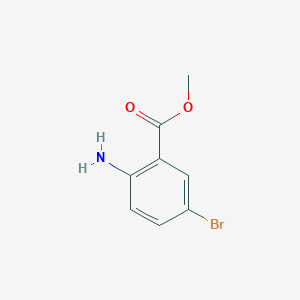
![(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B46409.png)
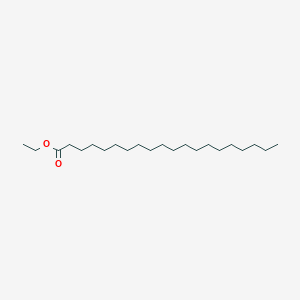
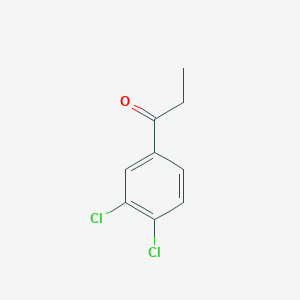
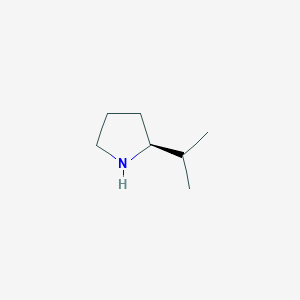
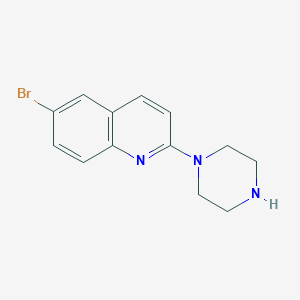
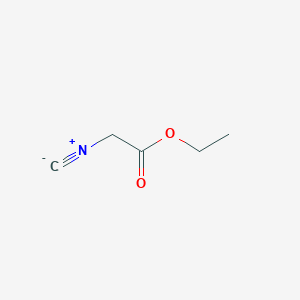
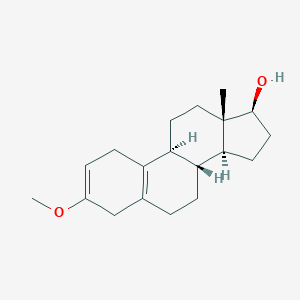
![Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B46427.png)

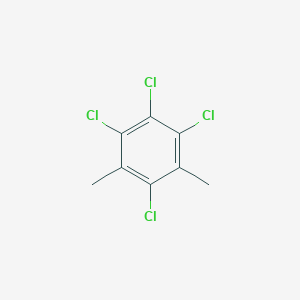
![8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI)](/img/structure/B46439.png)